molecular formula C33H47O7- B1256208 globostellatate B(1-)

globostellatate B(1-)

Cat. No.: B1256208
M. Wt: 555.7 g/mol
InChI Key: MBQOCAYHVGZDCH-HGJCQRRPSA-M
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Description

These compounds are characterized by aromatic rings substituted with halogens (e.g., Br, Cl) and boronic acid groups, which influence reactivity, solubility, and bioactivity. For instance, CAS 1046861-20-4 (C₆H₅BBrClO₂) shares structural motifs with globostellatate B(1-), including halogenated aryl groups and a boronic acid moiety, which are critical for Suzuki-Miyaura cross-coupling reactions and enzyme inhibition studies .

Key physicochemical properties of CAS 1046861-20-4 include:

  • Molecular weight: 235.27 g/mol
  • LogP values: Ranging from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity .
  • Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" .
  • Bioactivity: High gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and low CYP enzyme inhibition .

Properties

Molecular Formula

C33H47O7-

Molecular Weight

555.7 g/mol

IUPAC Name

(3Z,3aS,5aR,6R,7R,9aR,9bS)-7-acetyloxy-3-[(3E,5E,8E)-10-hydroxy-7-methoxy-6,10-dimethylundeca-3,5,8-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylate

InChI

InChI=1S/C33H48O7/c1-20(24(39-9)13-16-30(4,5)38)11-10-12-21(2)28-23(35)19-26-31(6)18-15-27(40-22(3)34)33(8,29(36)37)25(31)14-17-32(26,28)7/h10-13,16,24-27,38H,14-15,17-19H2,1-9H3,(H,36,37)/p-1/b12-10+,16-13+,20-11+,28-21+/t24?,25-,26+,27-,31+,32+,33-/m1/s1

InChI Key

MBQOCAYHVGZDCH-HGJCQRRPSA-M

Isomeric SMILES

C/C(=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)C(=O)[O-])OC(=O)C)C)C)/C=C/C=C(\C)/C(/C=C/C(C)(C)O)OC

Canonical SMILES

CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C(=O)[O-])OC(=O)C)C)C)C=CC=C(C)C(C=CC(C)(C)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares globostellatate B(1-) analogs based on structural features, physicochemical properties, and bioactivity parameters derived from :

Compound Name Molecular Formula Substituent Positions Similarity Score LogP (XLOGP3) Solubility (mg/mL) BBB Permeability CYP Inhibition
(3-Bromo-5-chlorophenyl)boronic acid C₆H₄BBrClO₂ 3-Br, 5-Cl 0.87 2.15 0.24 Yes No
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₃BBrCl₂O₂ 6-Br, 2-Cl, 3-Cl 0.85 2.78* 0.18* Yes No
(4-Bromo-2-chlorophenyl)boronic acid C₆H₄BBrClO₂ 4-Br, 2-Cl 0.82 1.94 0.31 No No
(2,4-Dibromophenyl)boronic acid C₆H₄BBr₂O₂ 2-Br, 4-Br 0.76 2.50 0.12 Yes Yes (Weak)

*Estimated values based on structural trends.

Structural Influences on Properties

  • Halogen Substitution: Increased bromine/chlorine substitution correlates with higher LogP (e.g., 2.78 for dichloro vs. 1.94 for monochloro analogs) and reduced solubility due to enhanced hydrophobicity .
  • Substituent Position : BBB permeability is retained in para- and meta-substituted analogs (e.g., 3-Bromo-5-chlorophenyl) but lost in ortho-substituted variants (e.g., 4-Bromo-2-chlorophenyl), likely due to steric hindrance .

Q & A

Q. Table 1: Common Analytical Techniques

TechniquePurposeExample Parameters
NMRStructural confirmationδ 2.1–3.8 ppm (proton shifts)
HRMSMolecular weight verificationm/z 589.245 [M-H]⁻
HPLCPurity assessmentC18 column, 70:30 MeOH:H₂O

Basic: Which analytical techniques are critical for confirming the stereochemistry of globostellatate B(1-)?

Answer:
Advanced techniques include:

  • X-ray crystallography : Resolves absolute configuration using single-crystal diffraction data .
  • Circular Dichroism (CD) : Correlates observed Cotton effects with known stereochemical motifs .
  • Computational modeling : Density Functional Theory (DFT) to predict NMR shifts and optical rotations .

Advanced: How should researchers design dose-response experiments to evaluate its bioactivity?

Answer:
Use a tiered approach:

In vitro assays : Cell viability (MTT assay) with serial dilutions (1 nM–100 μM) to determine IC₅₀ .

Controls : Include positive (e.g., doxorubicin) and vehicle controls (DMSO <0.1%).

Replicates : Triplicate measurements to assess variability .

Data normalization : Express results as % inhibition relative to controls.

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:
Contradictions often arise from:

  • Batch variability : Standardize synthesis protocols and purity thresholds (>95%) .
  • Assay conditions : Control pH, temperature, and cell line passage number .
  • Statistical analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify outliers .
  • Meta-analysis : Compare datasets using platforms like Web of Science to identify confounding variables .

Advanced: What computational strategies predict globostellatate B(1-)’s molecular interactions?

Answer:

  • Molecular docking : Use AutoDock Vina to model ligand-receptor binding (e.g., kinase targets) .
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability .
  • QSAR models : Correlate structural descriptors (logP, polar surface area) with activity .

Methodological: What are key reproducibility challenges in synthesizing globostellatate B(1-)?

Answer:

  • Reaction optimization : Document exact solvent ratios (e.g., CH₂Cl₂:MeOH 9:1 v/v) and catalyst loadings .
  • Spectral reproducibility : Calibrate NMR spectrometers using TMS or internal standards .
  • Open protocols : Share detailed Supplementary Information (SI) for critical steps (e.g., reflux times) .

Advanced: How to statistically analyze non-linear dose-response relationships?

Answer:

  • Model fitting : Use four-parameter logistic regression (Hill equation) in GraphPad Prism .
  • Outlier handling : Apply Grubbs’ test (α=0.05) to exclude anomalous data points .
  • Confidence intervals : Report 95% CI for IC₅₀ values to quantify uncertainty .

Advanced: What protocols assess globostellatate B(1-)’s stability under physiological conditions?

Answer:

  • pH stability : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC .
  • Thermal stability : TGA/DSC analysis to determine decomposition temperatures .
  • Light sensitivity : Store samples in amber vials and test under UV/visible light exposure .

Advanced: How to design experiments evaluating synergistic effects with other compounds?

Answer:

  • Combination indices : Calculate using the Chou-Talalay method (CompuSyn software) .
  • Isobolograms : Visualize additive/synergistic interactions at fixed potency ratios .
  • Mechanistic studies : RNA-seq to identify co-treatment-induced pathway alterations .

Advanced: What strategies compare globostellatate B(1-) with structural analogs?

Answer:

  • SAR studies : Synthesize analogs with modified functional groups (e.g., ester → amide) .
  • Bioactivity clustering : PCA analysis of IC₅₀ values across analogs .
  • Literature mining : Use SciFinder to compile analog data and identify trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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globostellatate B(1-)
Reactant of Route 2
globostellatate B(1-)

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